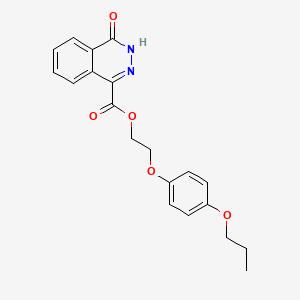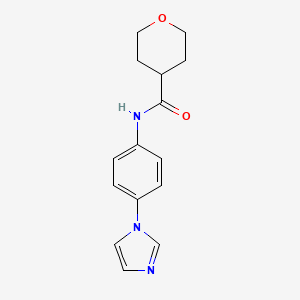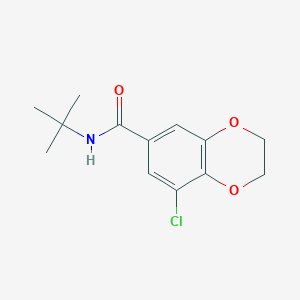
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide, also known as MOPPC, is a chemical compound that has been extensively studied for its potential use in scientific research. MOPPC is a pyrazine derivative that is commonly used as a biochemical tool to study the function of various proteins and enzymes.
Mecanismo De Acción
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide inhibits the activity of PKA and PDE by binding to the active site of these enzymes. PKA is an important enzyme that regulates various cellular processes, including metabolism, gene expression, and cell proliferation. PDE is an enzyme that degrades cyclic nucleotides, which are important signaling molecules in the cell.
Biochemical and Physiological Effects:
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides in cells, which can lead to increased cellular signaling. N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide as a biochemical tool is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide. One potential application is in the development of new anticancer agents. N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and further studies could explore its potential as a cancer treatment. Additionally, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide could be used to study the function of other enzymes and proteins, which could lead to a better understanding of cellular processes. Finally, the synthesis of new derivatives of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide could lead to the development of more potent and selective inhibitors of specific enzymes and proteins.
Métodos De Síntesis
The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide involves the reaction of 2-chloropyrazine with morpholine and 3-oxopropionic acid. The resulting product is then treated with carbonyldiimidazole to form the final compound, N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide. The synthesis of N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has been extensively studied for its potential use as a biochemical tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including protein kinase A (PKA) and cyclic nucleotide phosphodiesterase (PDE). N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide has also been used to study the function of the ATP-binding cassette (ABC) transporters, which are involved in the transport of various molecules across cell membranes.
Propiedades
IUPAC Name |
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c17-11(16-5-7-19-8-6-16)1-2-15-12(18)10-9-13-3-4-14-10/h3-4,9H,1-2,5-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBBNKMOECYLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-yl-3-oxopropyl)pyrazine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)


![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)
![N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7537352.png)

